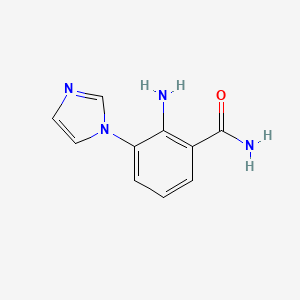

2-amino-3-(1H-imidazol-1-yl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Chemical Biology and Drug Discovery

Benzamide and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, recognized for their wide array of pharmacological activities. nih.gov This structural motif is present in numerous therapeutic agents, demonstrating its versatility in interacting with various biological targets. mdpi.com Benzamides have been extensively explored for their anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com

A particularly prominent role for the benzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer drugs. nih.govresearchgate.net The benzamide group can act as a mimic of nicotinamide, the natural substrate of PARP enzymes, allowing it to bind effectively to the enzyme's active site. nih.govnih.gov This inhibitory action is synthetically lethal to cancer cells with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. researchgate.net The success of benzamide-based PARP inhibitors like Veliparib has solidified the importance of this scaffold in modern oncology research. nih.gov

Prominence of Imidazole (B134444) Heterocycles in Bioactive Molecules

The imidazole ring is a five-membered aromatic heterocycle that is a ubiquitous feature in biologically active compounds. mdpi.com Its prominence stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with a multitude of biological receptors and enzymes. mdpi.com

This heterocycle is a key structural component in many natural products and synthetic drugs. mdpi.com In the realm of cancer therapy, several clinically used drugs incorporate the imidazole moiety. For instance, Dacarbazine is an imidazole derivative used in the treatment of malignant melanoma, and Temozolomide, a fused imidazole, is effective against malignant brain tumors. nih.gov The continued exploration of imidazole-containing compounds remains an intense area of investigation in medicinal chemistry, aimed at discovering new and potent therapeutic molecules. mdpi.com

Rationale for Academic Research Focus on 2-Amino-3-(1H-imidazol-1-yl)benzamide and Structurally Related Analogs

The academic focus on this compound and its analogs is driven by a rational drug design strategy known as molecular hybridization. This approach involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced activity or a novel mechanism of action. In this case, the fusion of the proven benzamide scaffold with the versatile imidazole heterocycle offers a promising avenue for the discovery of new therapeutic agents, particularly in oncology.

Research into structurally related imidazole-based N-phenylbenzamide derivatives has validated this approach, demonstrating that these hybrid molecules can exhibit significant cytotoxic potential against various cancer cell lines. nih.gov Studies have shown that modifications to the aniline (B41778) portion of the benzamide structure, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the anticancer activity. nih.gov This suggests that the this compound core provides a robust and tunable platform for developing targeted cancer therapies.

The investigation into these compounds is further supported by their conceptual similarity to established PARP inhibitors. nih.gov The benzamide portion serves as the nicotinamide-mimicking anchor, while the imidazole moiety and its substitution pattern can be modified to achieve specific interactions within the enzyme's binding pocket, potentially leading to highly potent and selective inhibitors. nih.gov

A study on a series of novel imidazole-based N-phenylbenzamide derivatives revealed their potential as anticancer agents against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. The findings highlight how substitutions on the phenyl ring influence cytotoxicity. nih.gov

| Compound | Substitution on Phenyl Ring | IC₅₀ (μM) vs. A549 (Lung) | IC₅₀ (μM) vs. HeLa (Cervical) | IC₅₀ (μM) vs. MCF-7 (Breast) |

|---|---|---|---|---|

| Analog 4e | para-Methoxy | 8.9 | 11.1 | 9.2 |

| Analog 4f | Fluorine | 7.5 | 9.3 | 8.9 |

The data indicates that specific substitutions, such as fluorine and methoxy (B1213986) groups, can confer potent, single-digit micromolar activity against multiple cancer cell lines, underscoring the therapeutic potential of this chemical scaffold. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-imidazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-9-7(10(12)15)2-1-3-8(9)14-5-4-13-6-14/h1-6H,11H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWSFPDUKVCFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N2C=CN=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoinformatic Considerations for 2 Amino 3 1h Imidazol 1 Yl Benzamide and Its Analogues

Established Synthetic Pathways for Benzamide (B126) Derivatives with Imidazole (B134444) Moieties

The construction of benzamide derivatives featuring imidazole substituents can be achieved through various synthetic strategies, ranging from multi-step sequences to more streamlined one-pot protocols.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a robust and controlled approach to constructing complex molecules like 2-amino-3-(1H-imidazol-1-yl)benzamide. A common strategy involves the initial formation of a benzimidazole (B57391) ring, followed by functional group manipulations to introduce the desired substituents. For instance, the condensation of o-phenylenediamines with carboxylic acids or their derivatives is a widely used method for synthesizing the benzimidazole core. orientjchem.orgnih.gov Subsequent steps would then focus on the elaboration of the benzamide and amino functionalities.

Another multi-step approach could involve the synthesis of an imidazole-containing building block that is later coupled to a suitably functionalized benzene (B151609) ring. This might entail the preparation of an imidazole derivative with a reactive handle, which can then participate in a cross-coupling reaction to form the C-N or C-C bond to the phenyl ring.

One-Pot Reaction Protocols

One-pot reactions offer an efficient and atom-economical alternative to traditional multi-step syntheses. orientjchem.org These protocols involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation and purification of intermediates. For the synthesis of benzamide-imidazole derivatives, a one-pot approach could involve the condensation of an o-phenylenediamine (B120857), an aldehyde, and a source of the benzamide moiety under specific catalytic conditions. researchgate.netichem.md The use of catalysts such as ammonium (B1175870) chloride or nano solid acids can facilitate these transformations, often leading to high yields and simplified work-up procedures. orientjchem.orgresearchgate.net Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions and improving yields. researchgate.net

Reductive Amination and Acylation Strategies

Reductive amination is a versatile method for the formation of C-N bonds and is a key strategy in the synthesis of amines. acsgcipr.org This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. pearson.comlibretexts.org In the context of synthesizing analogues of this compound, reductive amination could be employed to introduce the amino group or to build more complex side chains. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. acsgcipr.orgharvard.edu

Acylation is another fundamental transformation in organic synthesis, used to introduce an acyl group into a molecule. Friedel-Crafts acylation, for example, is a classic method for forming aromatic ketones, which can be precursors to other functional groups. nih.gov While amides are generally not considered standard substrates for Friedel-Crafts acylation, recent studies have shown that destabilized amides can participate in these reactions to yield aromatic ketones in good yields. nih.gov More commonly, acylation is used to form the amide bond itself, for instance, by reacting an amine with a carboxylic acid derivative like an acyl chloride or an anhydride. This would be a crucial step in the synthesis of the benzamide moiety.

Precursor Compound Utilization in Benzamide-Imidazole Synthesis

The judicious selection of precursor compounds is critical for the successful synthesis of this compound and its analogues. The core structure suggests a retrosynthetic disconnection to a substituted o-phenylenediamine and an imidazole-containing carboxylic acid or its activated derivative.

The synthesis of substituted benzimidazoles often starts from o-phenylenediamines, which can be condensed with a variety of carbonyl compounds. orientjchem.orgnih.gov For the target molecule, a 3-substituted-1,2-diaminobenzene would be a key precursor. The imidazole moiety could be introduced prior to the benzamide formation or vice versa.

The imidazole ring itself can be synthesized through several methods. A common approach is the Debus synthesis, which involves a one-pot condensation of a dicarbonyl compound, an aldehyde, and ammonia. Variations of this method allow for the preparation of a wide range of substituted imidazoles. rsc.orgrsc.org

A plausible synthetic route could involve the reaction of a 2,3-diaminobenzamide (B1313129) derivative with an imidazole-1-yl-containing aldehyde or carboxylic acid. Alternatively, a 2-amino-3-halobenzamide could undergo a nucleophilic aromatic substitution with imidazole, followed by further functional group transformations.

Chemoinformatic Perspectives on Key Structural Motifs for Biological Interaction

Chemoinformatic analysis plays a crucial role in understanding the structure-activity relationships (SAR) of bioactive molecules. researchgate.net The benzamide and imidazole moieties are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. nih.govnih.gov

The imidazole ring, being a five-membered aromatic heterocycle with two nitrogen atoms, can act as a hydrogen bond donor and acceptor, and its electron-rich nature allows it to participate in various non-covalent interactions with biological macromolecules. pharmacophorejournal.comresearchgate.net The substitution pattern on the imidazole ring is crucial for modulating its biological activity. nih.gov

Computational tools such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore modeling can be employed to identify the key structural features responsible for the biological activity of benzamide-imidazole derivatives. nih.govmdpi.com These studies can help in the rational design of new analogues with improved potency and selectivity. For instance, the electrostatic potential, hydrophobicity, and shape of the molecule are critical descriptors in these models. nih.gov

Mechanistic Investigations of 2 Amino 3 1h Imidazol 1 Yl Benzamide and Analogues in in Vitro and Preclinical Models

Elucidation of Molecular Mechanisms of Action

The molecular basis for the activity of 2-amino-3-(1H-imidazol-1-yl)benzamide and related compounds lies in their ability to interact with specific biological macromolecules, primarily enzymes and cellular receptors. These interactions are fundamental to their downstream cellular effects.

Analogues of this compound have been identified as potent inhibitors of several key enzyme families, including protein kinases and lysine (B10760008) deacetylases. For instance, a series of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have demonstrated potent inhibitory activity against Casein Kinase 1 (CK1) isoforms δ and ε. nih.gov CK1 is crucial in regulating cellular processes like Wnt signaling and cell cycle progression. nih.gov

Similarly, other benzamide (B126) analogues have been developed as inhibitors of the kinesin HSET (KIFC1), a motor protein involved in mitosis in cancer cells. High-throughput screening led to the discovery of a 2-(3-benzamidopropanamido)thiazole-5-carboxylate compound with micromolar inhibition, which was optimized to compounds with nanomolar biochemical potency. nih.gov These inhibitors were found to be ATP-competitive, indicating they bind to the nucleotide-binding site of the enzyme. nih.gov

Another significant area of investigation involves benzamide-containing Lysine Deacetylase (KDAC/HDAC) inhibitors. These compounds, such as Entinostat, show selectivity for class I KDACs and are promising as cancer therapeutics. nih.gov The development of novel aminophenyl-benzamide derivatives has led to the identification of a class I selective KDACi with a preference for HDAC1. nih.gov

| Compound Class | Target Enzyme | Inhibition Data (IC50) | Mode of Inhibition |

|---|---|---|---|

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate derivatives | HSET (KIFC1) | Nanomolar to Micromolar range | ATP-competitive |

| Aminophenyl-benzamide derivatives | Class I KDACs (HDAC1) | Potent, isoform-preferential | Zinc-binding |

| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | Casein Kinase 1 (CK1δ/ε) | Potent inhibition reported | Not specified |

The interaction of benzamide and benzimidazole (B57391) analogues with specific protein receptors is a key aspect of their mechanism of action. A notable example is the development of benzamide-type derivatives as ligands for Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. nih.govmdc-berlin.de These novel, non-phthalimide binders were designed to replicate the interactions of natural CRBN degrons and have shown enhanced chemical stability. nih.govmdc-berlin.de Their utility has been demonstrated by incorporating them into potent degraders of proteins like BRD4 and HDAC6. nih.govmdc-berlin.de

Furthermore, benzimidazole-based compounds have been explored for their ability to interact with G protein-coupled receptors. One study detailed dual-acting molecules that function as both cannabinoid receptor 2 (CB2R) agonists and butyrylcholinesterase (BChE) inhibitors. nih.gov The 2-benzylbenzimidazole core structure was found to be capable of interacting with both targets. nih.gov Molecular docking studies have also been employed to understand the binding affinity of various benzamide and benzothiazole (B30560) derivatives with their target proteins, confirming stable receptor-ligand interactions. researchgate.net

Cellular Pathway Modulation Studies

The molecular interactions of this compound and its analogues translate into significant modulation of critical cellular pathways, including those governing cell division, programmed cell death, and inflammation.

The ability of benzamide analogues to inhibit enzymes like CK1 and HSET has direct consequences on cell cycle regulation. nih.govnih.gov CK1 is known to be involved in cell cycle progression, and its inhibition can lead to cell cycle arrest. nih.gov In preclinical studies, N-substituted benzamides such as declopramide (B1670142) have been shown to induce a G2/M cell cycle block in both murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells. nih.gov This cell cycle arrest occurred prior to the onset of apoptosis and was observed even in the presence of caspase inhibitors, suggesting it is an upstream event. nih.gov

Several benzamide and benzimidazole analogues have demonstrated the ability to induce apoptosis, or programmed cell death. Studies on the N-substituted benzamide declopramide in the mouse 70Z/3 pre-B cell line revealed a clear mechanism for apoptosis induction. nih.gov At sufficient concentrations, the compound triggered the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.gov The process was inhibited by a broad-spectrum caspase inhibitor and by the overexpression of the anti-apoptotic protein Bcl-2, confirming the involvement of the intrinsic mitochondrial pathway. nih.gov This apoptotic mechanism was found to be independent of p53 activation, as it was also observed in p53-deficient HL60 cells. nih.gov

| Compound | Cell Line | Observed Effect | Key Pathway Mediator |

|---|---|---|---|

| Declopramide | Murine 70Z/3 pre-B cells | Induction of Apoptosis | Cytochrome c, Caspase-9 |

| Declopramide | Murine 70Z/3 pre-B cells | G2/M Cell Cycle Block | Upstream of apoptosis |

The benzamide scaffold has been linked to anti-inflammatory properties through the modulation of key signaling cascades. N-substituted benzamides have been shown to inhibit the activity of Nuclear Factor kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. nih.gov This inhibition was observed in both human Jurkat T-cells and mouse 70Z/3 pre-B cells. nih.gov Furthermore, these compounds were found to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) both in vitro and in vivo. nih.gov The link between CK1 deregulation and inflammatory disorders also suggests that benzamide-based CK1 inhibitors could have therapeutic potential in modulating these pathways. nih.gov

Preclinical Research Applications of 2 Amino 3 1h Imidazol 1 Yl Benzamide and Analogues in Disease Models Non Human

Antineoplastic Activity in Non-Human Cancer Cell Lines and Xenograft Models

The fight against cancer continually demands the development of novel therapeutic agents. Benzimidazole (B57391) and imidazole (B134444) derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer effects. These compounds are structurally similar to naturally occurring nucleotides, allowing them to interact with various biopolymers and cellular pathways involved in cancer progression.

Leukemia and Myeloma Models

While specific studies on the direct application of 2-amino-3-(1H-imidazol-1-yl)benzamide in leukemia and myeloma models are not extensively documented in the reviewed literature, the broader class of benzimidazole derivatives has shown promise in hematologic malignancies. For instance, bendamustine, a benzimidazole derivative, is an established and effective treatment for chronic lymphocytic leukemia and non-Hodgkin lymphoma. chemistryjournals.net Preclinical studies are crucial for identifying and validating new molecularly targeted therapies for multiple myeloma, focusing on the bone marrow microenvironment which confers drug resistance. nih.gov

Solid Tumor Cell Lines (e.g., Breast, Lung, Colorectal, Ovarian)

Derivatives of imidazolyl benzamide (B126) and related benzimidazoles have demonstrated significant cytotoxic and antiproliferative activities against a range of solid tumor cell lines.

Lung Cancer: An imidazolyl benzamide derivative, 4-(1H-imidazol-1-yl)-N-(2-(3-(4-methylbenzyl) ureido) ethyl)benzamide (IMUEB), has been shown to exhibit antitumor activity in the A549 human lung cancer cell line. nih.gov Treatment with IMUEB led to a dose-dependent increase in cytotoxicity, induced apoptosis, and arrested the cell cycle at the G1 phase. nih.gov Furthermore, the compound significantly reduced the migratory and invasive potential of A549 cells. nih.gov

Breast Cancer: The anticancer effects of a novel benzimidazole derivative, referred to as BA586, were investigated in the HCC1937 triple-negative breast cancer cell line. oncologyradiotherapy.com This compound exhibited potent, dose- and time-dependent cytotoxicity with an IC50 value of 42 µM. oncologyradiotherapy.com It also induced cell death and had an antiproliferative effect. oncologyradiotherapy.com Another study on N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides identified a lead compound that induced significant cytotoxicity in the MCF7 breast cancer cell line, suggesting its potential as an apoptotic agent. acgpubs.org Additionally, benzenesulfonamide-bearing imidazole derivatives have shown activity against the triple-negative breast cancer cell line MDA-MB-231. nih.gov

Colorectal Cancer: In the context of colorectal cancer, a novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in the S1-M1-80 colon cancer cell line by inhibiting the ABCG2 transporter, which is involved in multidrug resistance. nih.gov Another study synthesized 2-oxo-3-phenylquinoxaline derivatives that showed significant reductions in the viability of HCT-116 colorectal cancer cells. rsc.org

Ovarian Cancer: Benzimidazole-2-substituted pyridine (B92270) and phenyl propenone derivatives have been synthesized and evaluated for their anti-ovarian cancer effects. One compound, in particular, demonstrated the ability to inhibit proliferation, invasion, and migration, and to induce apoptosis in SKOV3 ovarian cancer cells. nih.gov This compound also showed potent inhibitory activity in a xenograft mouse model. nih.gov

| Compound Class | Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|---|

| Imidazolyl benzamide derivative (IMUEB) | A549 | Lung Cancer | Increased cytotoxicity, apoptosis induction, G1 cell cycle arrest, reduced migration and invasion. | nih.gov |

| Benzimidazole derivative (BA586) | HCC1937 | Breast Cancer (Triple-Negative) | Potent cytotoxicity (IC50 = 42 µM), induction of cell death, antiproliferative effects. | oncologyradiotherapy.com |

| N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides | MCF7 | Breast Cancer | Significant cytotoxicity, potential for apoptosis induction. | acgpubs.org |

| Benzamide derivative (VKNG-2) | S1-M1-80 | Colon Cancer | Reversal of multidrug resistance by inhibiting ABCG2 transporter. | nih.gov |

| Benzimidazole-2-substituted pyridine and phenyl propenone derivatives | SKOV3, A2780 | Ovarian Cancer | Inhibition of proliferation, invasion, and migration; apoptosis induction; in vivo tumor inhibition. | nih.gov |

Inhibition of Cell Proliferation and Colony Formation

A hallmark of cancer is uncontrolled cell proliferation and the ability of single cells to form colonies, a measure of their tumorigenic potential. Several studies have highlighted the ability of benzamide and imidazole derivatives to inhibit these processes.

In the HCC1937 breast cancer cell line, the benzimidazole derivative BA586 demonstrated an antiproliferative impact and reduced the survival rate of cancer cells in a clonogenic survival assay by over 60-70% at concentrations of 500 and 1000 cells, respectively. oncologyradiotherapy.com Similarly, benzenesulfonamide-bearing imidazole derivatives were found to reduce cell colony formation in both triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines. nih.govresearchgate.net In colorectal cancer cells, aspirin (B1665792) and metformin (B114582) have been shown to have additive inhibitory effects on colony formation, particularly in cells with PI3KCA mutations. mdpi.com

| Compound Class | Cell Line | Cancer Type | Effect on Colony Formation | Reference |

|---|---|---|---|---|

| Benzimidazole derivative (BA586) | HCC1937 | Breast Cancer (Triple-Negative) | Reduced survival rate by >60-70%. | oncologyradiotherapy.com |

| Benzenesulfonamide-bearing imidazole derivatives | MDA-MB-231, IGR39 | Breast Cancer, Melanoma | Reduced cell colony formation. | nih.govresearchgate.net |

Antimicrobial Efficacy in In Vitro and Animal Infection Models

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Imidazole and benzimidazole derivatives have been investigated for their potential to combat bacterial and fungal infections.

Antibacterial Spectrum and Potency (Gram-Positive and Gram-Negative)

A series of 2-substituted benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties against a panel of bacteria. orientjchem.org One study on amino acid conjugates of sulfonamides, which can be structurally related to benzamides, demonstrated marked activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. who.int For instance, two of the synthesized compounds showed significant zones of inhibition and low Minimum Inhibitory Concentration (MIC) values against these bacteria. who.int Another study on imidazole and imidazolium (B1220033) salts derived from amino acids also reported antibacterial activity against E. coli and Bacillus subtilis, with some compounds showing Minimum Bactericidal Concentration (MBC) values as low as 16 µg/mL against B. subtilis. mdpi.com

| Compound Class | Bacterial Strain | Gram Stain | Activity (MIC) | Reference |

|---|---|---|---|---|

| Amino acid-conjugated sulfonamides | E. coli | Gram-Negative | 12.5 µg/mL | who.int |

| S. aureus | Gram-Positive | 6.25 - 12.5 µg/mL | ||

| Imidazole and imidazolium salts | E. coli | Gram-Negative | Variable | mdpi.com |

| B. subtilis | Gram-Positive | as low as 16 µg/mL (MBC) |

Antifungal Activity Against Pathogenic Fungi

Benzamide and imidazole derivatives have also shown promise as antifungal agents. A study on novel benzamide derivatives containing a triazole moiety reported good in vitro antifungal activities against six phytopathogenic fungi. nih.gov One compound, in particular, exhibited a broad antifungal spectrum with median effective concentration (EC50) values ranging from 0.98 to 6.71 µg/mL. nih.gov Another study on amino acid-conjugated sulfonamides demonstrated excellent antifungal activities against tested fungi. who.int Furthermore, synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed significant activity against Candida albicans, with some analogues exhibiting MIC values as low as 3.9 µg/mL. nih.gov

| Compound Class | Fungal Strain | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Benzamide derivatives with triazole | Alternaria alternata | 1.77 µg/mL (EC50) | nih.gov |

| Various phytopathogenic fungi | 0.98 - 6.71 µg/mL (EC50) | ||

| Amino acid-conjugated sulfonamides | A. flavus, A. alternate | Excellent activity reported | who.int |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Candida albicans | as low as 3.9 µg/mL (MIC) | nih.gov |

Antiparasitic and Antitubercular Investigations

The benzimidazole scaffold, a core component of this compound, is a well-established pharmacophore in antiparasitic and antitubercular drug discovery. While specific studies on this compound are not extensively detailed in available literature, research into its analogues provides significant insights into the potential of this chemical class.

Analogues containing the benzimidazole ring have been synthesized and evaluated for their activity against various pathogens. For instance, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were assessed for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Some of these compounds were further tested in vivo in mice models to determine their safety and efficacy. Similarly, another class of analogues, 2-amino benzothiazoles, has been identified from whole-cell screening against Mycobacterium tuberculosis. These compounds demonstrated bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis in murine macrophages.

In the realm of antiparasitic research, pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which share the core benzimidazole structure, have shown promise. One such derivative, a 3-fluorophenyl substituted compound (2a), was identified as a potent agent against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. Another analogue (3b) from the same series exhibited selective activity against Toxoplasma gondii. These findings highlight the versatility of the benzimidazole scaffold in targeting a range of parasitic organisms.

Table 1: Preclinical Antitubercular and Antiparasitic Activity of Benzimidazole Analogues

| Compound Class | Pathogen | Model | Key Findings |

|---|---|---|---|

| 2-Amino benzothiazoles | Mycobacterium tuberculosis | Murine Macrophages | Potent activity against intracellular bacteria. |

| Pyrimido[1,2-a]benzimidazoles | Leishmania major | In vitro | EC50 values in the nanomolar range against promastigotes and amastigotes. |

Anti-inflammatory and Immunomodulatory Effects in Preclinical Models

The anti-inflammatory potential of compounds related to this compound is an active area of investigation. The benzimidazole nucleus is recognized for its role in various medicinal compounds, and its derivatives are being explored as inhibitors of key inflammatory pathways.

Preclinical studies using rat models have demonstrated the anti-inflammatory and immunomodulatory effects of certain benzimidazole derivatives. In a Freund's Complete Adjuvant-induced arthritis model in rats, a specific benzimidazole derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-(3,5-diphenyl-1h-pyrazol-1-yl)ethanone, significantly reduced paw edema and arthritic progression. This effect was comparable to the standard drug, piroxicam. The compound was found to decrease levels of pro-inflammatory markers such as TNF-α, IL-6, and Prostaglandin (B15479496) E2 (PGE2).

In vitro assays further support the anti-inflammatory potential of this class of compounds. A series of 2-substituted benzimidazole derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Several of these synthesized compounds demonstrated IC50 values lower than the standard, ibuprofen (B1674241), in a Luminol-enhanced chemiluminescence assay. Research into other analogues, such as 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole, has also shown significant inhibition of inflammatory cytokines like TNF-α and IL-1β in LPS-induced BV-2 microglial cells.

Table 2: Anti-inflammatory Effects of Benzimidazole Analogues in Preclinical Models

| Compound/Analogue Class | Model | Key Findings |

|---|---|---|

| 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-(3,5-diphenyl-1h-pyrazol-1-yl)ethanone | Carrageenan-induced paw edema (Rat) | Dose-dependent reduction in paw edema. |

| 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-(3,5-diphenyl-1h-pyrazol-1-yl)ethanone | Adjuvant-induced arthritis (Rat) | Reduced arthritis severity and levels of TNF-α, IL-6, and PGE2. |

| 2-Substituted benzimidazoles | In vitro (Luminol chemiluminescence) | Some compounds showed lower IC50 values than ibuprofen for COX inhibition. |

Neurological Activity in Experimental Models

Anticonvulsant Properties

The structural features of this compound, particularly the presence of an aryl ring and an amide group, are common to various antiepileptic drugs. This has prompted investigations into the anticonvulsant properties of its analogues in various experimental models of epilepsy.

Studies on 1-aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones, which are structurally related, have shown marked anticonvulsant properties. These compounds were effective against audiogenic seizures in DBA/2 mice and seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) in Swiss mice. Their mechanism of action is believed to involve the antagonism of AMPA/kainate receptors.

Another related compound, 1-diethylamino-3-phenylprop-2-en-1-one, afforded protection in both the maximal electroshock and subcutaneous pentylenetetrazole screens in mice and rats. Further testing revealed its efficacy in the 6 Hz psychomotor seizure test and the corneal kindling model in mice, suggesting potential utility in treating medically resistant seizures.

Table 3: Anticonvulsant Activity of Related Compounds in Animal Models

| Compound Class | Seizure Model | Animal | Outcome |

|---|---|---|---|

| 1-Aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones | Audiogenic seizures | DBA/2 Mice | Showed remarkable anticonvulsant activity. |

| 1-Aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones | Maximal Electroshock (MES) | Swiss Mice | Active against MES-induced seizures. |

| 1-Aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones | Pentylenetetrazole (PTZ) | Swiss Mice | Active against PTZ-induced seizures. |

| 1-Diethylamino-3-phenylprop-2-en-1-one | Maximal Electroshock (MES) | Mice & Rats | Afforded protection. |

| 1-Diethylamino-3-phenylprop-2-en-1-one | Subcutaneous Pentylenetetrazole (scPTZ) | Mice & Rats | Afforded protection. |

Other Emerging Biological Activities in Research Models

Beyond the well-defined areas of antiparasitic, anti-inflammatory, and anticonvulsant research, the chemical scaffold of this compound is being explored for other potential therapeutic applications. The versatility of the benzimidazole and benzamide moieties allows for the design of molecules with diverse biological activities.

For example, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and tested for their pesticidal activities. Several of these compounds demonstrated good larvicidal activity against mosquito larvae and fungicidal activity against various fungi. Furthermore, derivatives of 2-aminobenzimidazole (B67599) have been synthesized and have shown marked potency as antimicrobial agents against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The development of such compounds highlights the broad potential of this chemical class in addressing challenges in agriculture and infectious disease.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides |

| 2-amino benzothiazoles |

| Pyrimido[1,2-a]benzimidazoles |

| 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-(3,5-diphenyl-1h-pyrazol-1-yl)ethanone |

| Piroxicam |

| Ibuprofen |

| 2H-1,4-benzoxazin-3(4H)-one |

| 1,2,3-triazole |

| 1-aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones |

| 1-diethylamino-3-phenylprop-2-en-1-one |

| 1,2,4-oxadiazole |

| 2-aminobenzimidazole |

| Staphylococcus aureus |

| Escherichia coli |

| Mycobacterium tuberculosis |

| Leishmania major |

Advanced Research Directions and Future Perspectives for 2 Amino 3 1h Imidazol 1 Yl Benzamide Scaffolds

Development of Next-Generation Analogues with Enhanced Selectivity and Potency

No research has been published on the development of analogues from the 2-amino-3-(1H-imidazol-1-yl)benzamide scaffold. Structure-activity relationship (SAR) studies, which are fundamental to designing next-generation compounds with improved properties, have not been performed for this molecule.

Strategies for Overcoming Resistance Mechanisms in Preclinical Disease Models

There are no preclinical studies involving this compound in any disease model. As a result, no resistance mechanisms have been identified, and no strategies to overcome such resistance have been investigated.

Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Diseases

The target profile of this compound is unknown. Without initial screening and identification of its biological targets, it is impossible to explore its potential for polypharmacology or its application in multi-targeting approaches for complex diseases.

Integration of Omics Data for Systems-Level Understanding of Compound Effects in Research Models

No studies have been conducted that utilize genomics, transcriptomics, proteomics, or metabolomics to understand the effects of this compound in any research model. A systems-level understanding of its biological impact is therefore completely lacking.

Q & A

Basic: What are the optimal synthetic routes for 2-amino-3-(1H-imidazol-1-yl)benzamide, and how can reaction conditions be tailored to minimize by-product formation?

The synthesis typically involves condensation of 2-aminobenzamide derivatives with imidazole. Key methodologies include:

- Acyl chloride route : Reacting substituted benzoyl chlorides with o-phenylenediamine in the presence of protonating agents (e.g., polyphosphoric acid) under high temperatures to promote cyclization into benzimidazoles .

- Dehydrating agents : Using POCl₃ to facilitate amide bond formation between 2-aminobenzamide and imidazole in an inert atmosphere to prevent oxidation or side reactions .

To minimize by-products, control reaction temperature (<100°C), use stoichiometric excess of imidazole, and employ chromatographic purification (e.g., silica gel column) post-synthesis.

Basic: Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

- FTIR : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.0–8.5 ppm) and carbons in the benzamide/imidazole moieties (e.g., δ 151.93 ppm for N=C-N in imidazole) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 187.20 for C₁₀H₉N₃O) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do structural modifications in the benzamide and imidazole moieties influence the compound's anticancer activity, and what methodologies are used to establish structure-activity relationships (SAR)?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) on the benzamide ring enhances cytotoxicity by increasing electrophilicity and target binding. Methyl groups on imidazole improve metabolic stability .

- Methodologies :

- In vitro assays : Test derivatives against cancer cell lines (e.g., A549 lung cancer) using MTT assays to determine IC₅₀ values .

- Computational modeling : Perform DFT calculations to analyze frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

- Comparative SAR tables : Tabulate substituents vs. activity (e.g., 2-(1H-imidazol-1-yl)benzaldehyde derivatives show lower IC₅₀ than benzamide analogs) .

Advanced: What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-response validation : Replicate studies across independent labs using identical compound batches and protocols .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers caused by structural impurities or assay variability .

Advanced: What computational approaches are employed to predict the molecular targets of this compound, particularly in enzyme inhibition?

- Molecular docking : Use AutoDock Vina to simulate binding to targets like histone deacetylases (HDACs) or CYP enzymes. Key interactions include hydrogen bonding with imidazole N-atoms and π-π stacking with aromatic residues .

- Pharmacophore modeling : Identify essential features (e.g., amide group for H-bond donor/acceptor) using Schrödinger Phase .

- MD simulations : Analyze binding stability over 100 ns trajectories in GROMACS to validate target engagement .

Advanced: How can researchers design experiments to evaluate the compound's potential as a kinase inhibitor while addressing selectivity challenges?

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) using competitive binding assays with ATP analogs .

- Crystallography : Co-crystallize the compound with kinase domains (e.g., PDB 3POZ) to resolve binding modes .

- Selectivity filters : Introduce bulky substituents (e.g., tert-butyl) to exploit hydrophobic pockets unique to target kinases .

Basic: What are the critical considerations in selecting solvent systems and catalysts for the amidation reactions involved in synthesizing this compound?

- Solvents : Use anhydrous DMF or THF to stabilize intermediates and avoid hydrolysis .

- Catalysts : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation or Pd/C for hydrogenation steps .

- Workup : Neutralize acidic by-products with NaHCO₃ washes and dry over MgSO₄ before crystallization .

Advanced: What in vitro and in vivo models are most appropriate for assessing the compound's therapeutic potential against resistant cancer cell lines?

- In vitro : Use 3D tumor spheroids of resistant A549/Taxol cells to mimic tumor microenvironments .

- In vivo : Xenograft models in nude mice with subcutaneous tumors, administering 50 mg/kg orally daily for 21 days .

- Resistance assays : Pre-treat cells with P-gp inhibitors (e.g., verapamil) to assess efflux pump involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.